2-fluorobenzyl 5-chloro-2-hydroxybenzoate
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Overview
Description
2-fluorobenzyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorobenzyl group and a chlorohydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-2-hydroxybenzoic acid and 2-fluorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 5-chloro-2-hydroxybenzoic acid and 2-fluorobenzyl alcohol.
Scientific Research Applications
2-fluorobenzyl 5-chloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzyl 4-chloro-2-hydroxybenzoate
- 2-fluorobenzyl 3-chloro-2-hydroxybenzoate
- 2-fluorobenzyl 5-bromo-2-hydroxybenzoate
Uniqueness
2-fluorobenzyl 5-chloro-2-hydroxybenzoate is unique due to the specific positioning of the fluorine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 5-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-5-6-13(17)11(7-10)14(18)19-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZNNULQMRNFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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